6-chloro-N-(4-fluorophenyl)pyridin-2-amine
Description
Contextualization of N-Arylpyridin-2-amines in Organic Chemistry and Medicinal Chemistry
N-Arylpyridin-2-amines serve as crucial scaffolds in the development of novel molecules with potential therapeutic applications. Their structure, featuring a pyridine (B92270) ring linked to an aryl group via a secondary amine, provides a versatile platform for chemical modifications. In organic synthesis, these compounds are valuable intermediates, often participating in transition metal-catalyzed cross-coupling reactions to construct more complex molecular architectures. rsc.orgnih.gov From a medicinal chemistry perspective, the N-arylpyridin-2-amine core is present in a variety of biologically active molecules, including kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases.
Significance of Halogenated Pyridin-2-amine Scaffolds
The introduction of halogen atoms, such as chlorine and fluorine, onto the pyridin-2-amine scaffold significantly influences the compound's physicochemical properties and biological activity. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a chlorine atom on the pyridine ring and a fluorine atom on the phenyl ring of 6-chloro-N-(4-fluorophenyl)pyridin-2-amine are strategic modifications. The chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring. The fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability and improve binding interactions with target proteins through the formation of hydrogen bonds and other non-covalent interactions. Halogenated pyridines are recognized as valuable intermediates for creating biologically active molecules. acs.org
Research Objectives and Scope for this compound
The primary research interest in this compound lies in its potential as a building block for the synthesis of more complex molecules with tailored biological activities. The specific arrangement of the chloro and fluoro substituents on the N-arylpyridin-2-amine framework makes it a candidate for investigation in drug discovery programs. The scope of research on this compound involves exploring its synthesis, characterizing its chemical and physical properties, and evaluating its potential in medicinal chemistry applications, particularly as a precursor for novel therapeutic agents.
Synthesis and Characterization
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.
One of the most prominent methods for synthesizing N-arylpyridin-2-amines is the Buchwald-Hartwig amination. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would entail the reaction of 2,6-dichloropyridine (B45657) with 4-fluoroaniline (B128567). The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
A general synthetic protocol can be outlined as follows:
Reactants: 2,6-dichloropyridine and 4-fluoroaniline.
Catalyst: A palladium source, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0).
Ligand: A phosphine-based ligand, for example, Xantphos or a member of the biarylphosphine family.
Base: A non-nucleophilic base like sodium tert-butoxide or cesium carbonate.
Solvent: An anhydrous, aprotic solvent such as toluene (B28343) or dioxane.
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is isolated and purified using standard laboratory procedures such as column chromatography.
Physicochemical Properties
The physicochemical properties of this compound are presented in the table below. These properties are crucial for its handling, characterization, and application in further chemical synthesis.
| Property | Value |
| CAS Number | 231281-23-9 |
| Molecular Formula | C₁₁H₈ClFN₂ |
| Molecular Weight | 222.65 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 108-112 °C |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern of the pyridine and phenyl rings.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the N-H bond of the secondary amine and the C-Cl and C-F bonds.
Research Findings and Applications
While specific, in-depth research articles focusing solely on the biological activities of this compound are not extensively available in the public domain, its structural motifs are present in compounds investigated for various therapeutic applications. The N-arylpyridin-2-amine scaffold is a key component in a number of kinase inhibitors. For instance, derivatives of N-aryl-2-aminopyridines have been explored as inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), which is involved in inflammatory responses.
The presence of the 6-chloro substituent offers a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives. These derivatives can then be screened for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The 4-fluorophenyl group is a common feature in many pharmaceutical drugs, often contributing to enhanced binding affinity and improved pharmacokinetic profiles.
Research on similar halogenated pyridin-2-amine derivatives has shown promising results in various therapeutic areas. For example, certain chlorinated pyridinyl amine derivatives have been investigated for their antimicrobial activities. researchgate.net The combination of the chloro and fluoro substituents in this compound makes it a compound of interest for further investigation in the quest for new and effective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-(4-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-10-2-1-3-11(15-10)14-9-6-4-8(13)5-7-9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCVTLPNALADRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro N 4 Fluorophenyl Pyridin 2 Amine
Direct Synthesis Approaches
Direct approaches involve the straightforward reaction of an amine with a suitably activated pyridine (B92270) derivative, typically relying on the inherent electrophilicity of the pyridine ring.
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing halopyridines. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the C2 and C6 positions (α-positions). In this context, the reaction involves the displacement of a chloride ion from 2,6-dichloropyridine (B45657) by 4-fluoroaniline (B128567).
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is influenced by the high electronegativity of the fluorine atom in 2-fluoropyridines, which can accelerate substitution compared to their chloro-analogs. nih.gov However, chloropyridines are often used due to their commercial availability. nih.gov The key to synthesizing the target mono-substituted product is controlling the reaction stoichiometry and conditions to disfavor a second substitution event.
Table 1: Representative Conditions for SNAr on Dihalopyridines
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| 2,6-Dichloropyridine | 4-Fluoroaniline | Dioxane / DMF | Heat | Mono- and di-substitution |
| 2,6-Dichloropyrazine | Adamantylalkylamines | N/A | Catalyst-free | Monoamination nih.gov |
This table is illustrative of typical SNAr conditions for related compounds, as specific data for the target molecule is consolidated from general principles.
Beyond simple SNAr, various amination strategies can be employed. These often focus on enhancing reactivity and selectivity. Thermal amination of dihalopyridines with sterically demanding amines has been shown to be effective. acs.org Microwave irradiation is another powerful tool, often leading to significantly reduced reaction times and improved yields for the monoaminated products. acs.org For instance, the reaction of 2,6-dibromopyridine (B144722) with various primary amines under microwave irradiation in water selectively yields the monoaminated product. acs.org The choice of the halogen on the pyridine ring can also be critical; bromo- and iodo-pyridines are more reactive than chloropyridines in many catalytic systems, although chloropyridines are often preferred for cost and availability reasons in SNAr reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-N bonds, offering milder conditions and broader substrate scope compared to traditional methods. rug.nl
The Buchwald-Hartwig amination is one of the most powerful methods for constructing aryl-nitrogen bonds. rug.nl This palladium-catalyzed cross-coupling reaction is highly efficient for coupling aryl halides with a wide range of amines. For the synthesis of 6-chloro-N-(4-fluorophenyl)pyridin-2-amine, this reaction would involve coupling 2,6-dichloropyridine with 4-fluoroaniline.
The catalytic cycle typically involves a palladium(0) species, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success and has evolved through several generations to improve catalyst activity and stability. rug.nl Ligands like BINAP and various biaryl phosphines (e.g., XPhos) are commonly used. beilstein-journals.org The reaction is highly regioselective, and by carefully controlling the stoichiometry of the reactants, selective mono-amination of dihalopyridines can be achieved. cas.czresearchgate.net
Table 2: Typical Buchwald-Hartwig Amination Components
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst | beilstein-journals.orgnih.gov |
| Ligand | BINAP, XPhos, Josiphos, Biaryl Phosphines | Stabilizes the Pd center and facilitates the catalytic cycle | rug.nlbeilstein-journals.org |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates product formation | cas.czresearchgate.net |
| Solvent | Toluene (B28343), Dioxane | Solubilizes reactants and catalyst | nih.gov |
This methodology is robust and provides a facile route to N-phenylpyridin-2-amines, often on a large scale. researchgate.net
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and a halide. While it is not a direct method for synthesizing the C-N bond in this compound, it is a highly relevant strategy for creating precursors or structural analogs. For example, a precursor like 6-(boronic acid)-N-(4-fluorophenyl)pyridin-2-amine could be synthesized and then subjected to chlorination. More commonly, Suzuki coupling is used to create complex pyridine-based structures, such as biarylpyridines, which may be intermediates in more elaborate synthetic sequences.
Multi-Step Synthesis Pathways from Precursors
The synthesis of the target compound can also be envisioned as part of a multi-step sequence starting from more fundamental building blocks. A common strategy in pyridine chemistry involves the initial synthesis of a functionalized pyridine ring, which is then elaborated.
A plausible multi-step pathway to the key intermediate, 2,6-dichloropyridine, could begin with pyridine itself.
N-Oxidation: Pyridine is oxidized to Pyridine-N-oxide.
Chlorination: The N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce chlorine atoms onto the ring, often at the 2- and 4-positions. A facile synthetic route to 4-amino-2,6-dichloropyridine (B16260) has been developed starting from the oxidation of 2,6-dichloropyridine. researchgate.net
Final Amination: Once 2,6-dichloropyridine is obtained, it can be subjected to one of the amination methods described above (SNAr or Buchwald-Hartwig) with 4-fluoroaniline to yield the final product, this compound.
This approach allows for the construction of the molecule from simpler, readily available starting materials and offers flexibility in introducing various substituents onto the pyridine core.
Reductive Amination Sequences
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.orgresearchgate.net This process, also known as reductive alkylation, is highly effective for preparing primary, secondary, and tertiary amines by forming carbon-nitrogen bonds. libretexts.orgyoutube.com The reaction can be performed in a two-step sequence or, more conveniently, as a one-pot procedure using a reducing agent that is selective for the iminium ion over the precursor carbonyl group, such as sodium cyanoborohydride or sodium triacetoxyborohydride. youtube.com
While powerful for synthesizing N-alkyl amines, the direct application of reductive amination for coupling two aryl moieties, as required for this compound, is not a standard or efficient method. The primary challenge lies in the initial condensation step. The reaction between a halo-aromatic compound like 2,6-dichloropyridine and an aromatic amine such as 4-fluoroaniline does not readily form the necessary imine-like intermediate for subsequent reduction. Instead, methods like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling are overwhelmingly favored for creating C(aryl)-N(aryl) bonds. wikipedia.orgnih.gov For instance, N-monosubstituted 2-aminopyridines are more commonly prepared by reducing Schiff bases formed from 2-aminopyridine (B139424) and an aldehyde, which yields an N-alkyl-2-aminopyridine. researchgate.net
Condensation and Cyclization Reactions for Related Scaffolds
An alternative synthetic strategy involves constructing the core 2-aminopyridine ring system from acyclic precursors through condensation and cyclization reactions. sioc-journal.cnnih.gov These methods are particularly valuable for creating highly substituted pyridine derivatives that may be difficult to access through functionalization of a pre-existing pyridine ring. google.com
A prominent example is the multicomponent synthesis of 2-aminopyridine derivatives. nih.gov This approach often involves the reaction of an enaminone with malononitrile (B47326) and a primary amine under specific conditions. The proposed mechanism for this type of transformation typically proceeds through an initial Knoevenagel condensation between the enaminone and malononitrile. nih.gov The resulting intermediate then reacts with a primary amine, leading to an intramolecular cyclization and subsequent aromatization to yield the stable 2-aminopyridine scaffold. nih.gov Such multicomponent reactions offer an efficient pathway to complex heterocyclic structures in a single step. nih.gov
Another approach involves the reaction of substituted 2-aminopyridines with reagents like ethyl malonate to construct fused ring systems, such as pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives. acs.org These reactions demonstrate the utility of the 2-aminopyridine moiety as a versatile building block for more complex heterocyclic systems.
Optimization of Reaction Conditions for Yield and Selectivity
For the specific synthesis of this compound, the most effective and widely used method is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a dominant tool for the formation of C-N bonds, offering broad substrate scope and functional group tolerance. libretexts.orgwikipedia.org The reaction involves coupling an aryl halide (2,6-dichloropyridine) with an amine (4-fluoroaniline) in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.org
The optimization of this reaction is critical for achieving high yield and selectivity, particularly when dealing with potentially competing reaction sites, as on 2,6-dichloropyridine. Key parameters for optimization include the choice of catalyst, ligand, base, solvent, and temperature.
Catalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. youtube.com Bulky, electron-rich phosphine ligands, such as Xantphos, XPhos, and SPhos, are known to significantly enhance catalyst activity and stability, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.comnih.gov For the amination of 2-halopyridines, bidentate phosphine ligands like DPPF and BINAP have proven effective. wikipedia.org
Base: The choice of base is critical for the deprotonation of the amine and for facilitating the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used and often provide high yields. nih.gov Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, sometimes offering advantages in terms of functional group compatibility. libretexts.org
Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene and dioxane are standard for Buchwald-Hartwig aminations. Reaction temperatures are typically elevated, often ranging from 80 °C to 110 °C, to ensure a reasonable reaction rate. libretexts.org
The table below summarizes typical conditions and findings for the palladium-catalyzed amination of chloro- and bromopyridines with various amines, illustrating the impact of different components on the reaction outcome.
| Aryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 98 |
| 2-Chloropyridine (B119429) | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 95 |
| 2-Bromo-6-methylpyridine | Benzylamine | Pd(OAc)₂ / DavePhos | K₃PO₄ | Toluene | 110 | 89 |
| 2-Chloropyridine | Pyrrolidine | Pd(PPh₃)₂Cl₂ | NaOt-Bu | Toluene | 100 | 75 |
| 2-Bromopyridine | Volatile Amines (e.g., Methylamine) | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Dioxane (sealed tube) | 100 | 70-90 |
This table is a composite representation based on findings for similar reactions and is intended for illustrative purposes. nih.govnih.gov
Structural Elucidation and Advanced Characterization of 6 Chloro N 4 Fluorophenyl Pyridin 2 Amine
X-ray Crystallography Studies
Molecular Conformation and Torsional Angles:Based on crystallographic data, this part would have discussed the spatial arrangement of the atoms, focusing on the dihedral (torsional) angles between the pyridine (B92270) and fluorophenyl rings. This information is vital for understanding the molecule's overall shape and potential intermolecular interactions.
The absence of empirical data for 6-chloro-N-(4-fluorophenyl)pyridin-2-amine across these fundamental analytical techniques prevents a scientifically rigorous and accurate composition of the requested article. While data exists for structurally similar compounds, adherence to the strict focus on the specified molecule makes the use of such analogous information inappropriate and potentially misleading. Therefore, the generation of the detailed article with data tables and research findings as requested is not possible at this time.
Intermolecular Interactions and Supramolecular Assembly in the Solid State
Detailed crystallographic data for this compound has not been found in the searched literature. Such data is necessary to accurately describe the specific intermolecular forces, bond distances, and angles that govern its three-dimensional lattice structure. Without an experimental crystal structure, a definitive analysis of its supramolecular assembly is not possible.
Hydrogen Bonding Networks (N-H⋯O, C-H⋯N, C-H⋯π, etc.)
Information on the specific hydrogen bonding networks within solid this compound is unavailable. A crystal structure analysis would be required to identify the presence and geometry of potential hydrogen bonds, such as those involving the amine (N-H) group as a donor and the pyridine nitrogen or fluorine atom as potential acceptors.
π-Stacking Interactions
A quantitative description of π-stacking interactions, including centroid-centroid distances and slippage angles between the pyridine and fluorophenyl rings, requires crystallographic analysis, which is not available.
Dimer and Polymeric Structure Formation
The formation of dimers or extended polymeric chains through self-assembly is determined by the interplay of various intermolecular forces. An analysis of these specific structural motifs for this compound cannot be performed without experimental structural data.
Elemental Analysis
Specific experimental data from the elemental analysis of this compound, which would provide the found percentages of Carbon (C), Hydrogen (H), and Nitrogen (N), are not reported in the available literature. For reference, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₈ClFN₂.
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 132.121 | 59.34 |
| Hydrogen | H | 1.008 | 8.064 | 3.62 |
| Chlorine | Cl | 35.453 | 35.453 | 15.92 |
| Fluorine | F | 18.998 | 18.998 | 8.53 |
| Nitrogen | N | 14.007 | 28.014 | 12.58 |
| Total | | | 222.65 | 100.00 |
Computational and Theoretical Chemistry Studies of 6 Chloro N 4 Fluorophenyl Pyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic properties and geometric parameters of a molecule. ijret.orgnih.gov These calculations provide a foundational understanding of the molecule's intrinsic characteristics.
The electronic structure of a molecule dictates its geometry, stability, and reactivity. For aminopyridine derivatives, DFT calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. ijret.org In studies of related aminopyridines, the C-C bond distances within the pyridine (B92270) ring are typically calculated to be around 1.39 Å, and the C-N bond lengths in the ring are approximately 1.33-1.34 Å. ijret.org The presence of electron-donating substituents like an amino group can significantly impact the geometry and electronic properties of the pyridine ring compared to unsubstituted polyhalogenated pyridines. rsc.org
For a molecule like 6-chloro-N-(4-fluorophenyl)pyridin-2-amine, the chlorine atom at the 6-position and the 4-fluorophenyl group attached to the amino nitrogen are expected to influence the electron distribution across the entire structure. The chlorine atom generally acts as an electron-withdrawing group, while the amino group is electron-donating, creating a complex electronic environment that influences intermolecular interactions. rsc.org
Table 1: Representative Bond Parameters for Aminopyridine Scaffolds
| Parameter | Typical Calculated Value (Å) | Reference Compound(s) |
| Pyridine Ring C-C Bond Length | 1.388 - 1.397 | 2-aminopyridine (B139424), 4-aminopyridine |
| Pyridine Ring C-N Bond Length | 1.320 - 1.338 | 2-aminopyridine, 3,4-diaminopyridine |
| Amino C-N Bond Length | Varies with substitution | 2-aminopyridine derivatives |
| Amino N-H Bond Length | 0.999 - 1.009 | 2-aminopyridine, 3-aminopyridine |
Note: Data is based on DFT calculations for various aminopyridines and serves as an illustrative example. ijret.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A smaller gap suggests higher chemical reactivity and lower kinetic stability. ijret.org
In studies of aminopyridine derivatives, the HOMO-LUMO gap can be calculated to predict their reactivity. For instance, DFT calculations on 2-amino-5-chloropyridine (B124133) revealed an optical bandgap of 3.54 eV. bohrium.com The distribution of these orbitals is also informative; in many aminopyridines, the HOMO is localized on the aminopyridine ring, while the LUMO may be distributed across the entire molecule, depending on the substituents. The introduction of electron-donating or electron-withdrawing groups can tune the energy levels of these frontier orbitals. rsc.org For this compound, the electron-withdrawing chlorine and fluorine atoms would be expected to lower the energy of the LUMO, potentially affecting its reactivity profile.
Table 2: Illustrative HOMO-LUMO Gap for a Related Aminopyridine
| Compound | Method | HOMO-LUMO Gap (eV) | Implication |
| 2-amino-5-chloropyridine | DFT | 3.54 | Indicates relative chemical stability |
Note: This data is for a structurally related compound and illustrates the type of information gained from FMO analysis. bohrium.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide detailed insights into the behavior of a ligand when bound to a biological target, such as a protein or enzyme. dntb.gov.ua These simulations can assess the stability of a ligand's binding pose, reveal key intermolecular interactions, and characterize conformational changes in both the ligand and the protein. nih.gov
For a potential drug candidate like this compound, MD simulations would typically follow molecular docking studies. After docking the compound into a protein's active site, an MD simulation can be run for nanoseconds or longer to observe the dynamics of the complex. This can validate the docking results by showing whether the ligand remains stably bound in its predicted orientation. nih.gov For example, simulations can monitor the distance between the ligand and key amino acid residues, confirming the persistence of hydrogen bonds or other important interactions. mdpi.com This technique is crucial for understanding the thermodynamic and kinetic aspects of ligand-protein binding that static models cannot capture. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Theory and Analysis
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. wikipedia.orggardp.org By systematically modifying parts of a molecule, chemists can determine which functional groups are essential for its desired effect, a process that guides the optimization of lead compounds. gardp.org
For this compound, an SAR analysis would consider the contribution of its three main components: the substituted pyridine ring, the amine linker, and the substituted phenyl ring.
Pyridin-2-amine Scaffold : The 2-aminopyridine core is a common feature in many biologically active compounds. rsc.org Its ability to form hydrogen bonds via the pyridine nitrogen and the exocyclic amino group is often crucial for target interaction.
Substitution at the 6-position : The chlorine atom is a halogen that can participate in halogen bonding and increases the lipophilicity of the molecule. Its electron-withdrawing nature also influences the electron density of the pyridine ring, which can affect binding affinity. In some series of compounds, halogen atoms have been associated with changes in antiproliferative activity. nih.gov
N-(4-fluorophenyl) group : The phenyl ring can engage in hydrophobic and π-π stacking interactions within a protein's binding pocket. The fluorine atom at the para-position is a small, lipophilic, and highly electronegative atom. It can alter metabolic stability and sometimes forms specific interactions (e.g., hydrogen bonds with C-H groups or backbone amides) that enhance binding affinity. The position of substituents on this ring is critical; studies on related pyridine derivatives show that the placement of functional groups can dramatically alter biological activity. nih.gov
SAR studies on similar heterocyclic compounds have shown that even minor changes, such as moving a substituent on a phenyl ring, can significantly impact potency and selectivity. researchgate.net
Ligand-Target Interaction Modeling
Modeling how a ligand interacts with its biological target is a cornerstone of modern drug design. These computational techniques predict the binding conformation and affinity of a small molecule within the active site of a protein.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.netnih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.gov
Derivatives of 2-aminopyridine have been investigated through molecular docking against a variety of biological targets. These studies often reveal key interactions, such as:
Hydrogen Bonds : The nitrogen atom of the pyridine ring and the hydrogen atoms of the amino linker are common hydrogen bond donors and acceptors.
Hydrophobic Interactions : The phenyl and pyridine rings frequently form hydrophobic and aromatic (π-π or T-shaped) interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine.
Halogen Bonds : The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Docking studies on 2-aminopyrimidine (B69317) derivatives against β-glucuronidase, for example, have identified key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. mdpi.com Similarly, docking of aminopyridine derivatives into the active site of bacterial enzymes has helped to rationalize their antimicrobial effects. rsc.orgnih.gov For this compound, docking would be used to generate hypotheses about its potential biological targets and the specific interactions driving its activity.
Table 3: Illustrative Docking Study Results for Aminopyridine/Aminopyrimidine Derivatives
| Compound Class | Protein Target | Key Interacting Residues (Example) | Type of Interactions |
| 2-Aminopyridine Derivatives | Bacterial Enzymes | S. aureus (various) | Hydrogen bonding, Hydrophobic |
| 2-Aminopyrimidine Derivatives | β-Glucuronidase | GLU451, TYR508, GLN548 | Hydrogen bonding, π-π stacking |
| Aminopyridine Derivatives | Beta-catenin (CTNNB1) | LYS312, GLY313, ASN387 | Hydrogen bonding |
Note: This table presents examples from docking studies on related compound classes to illustrate the nature of ligand-target interaction modeling. nih.govnih.govmdpi.com
Binding Site Analysis and Interaction Modes
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the binding site analysis and interaction modes of this compound were identified. Computational studies providing insights into the specific amino acid residues, types of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), and binding affinities for this particular compound with any biological target are not available in the public domain. Therefore, a data table summarizing these interactions cannot be generated.
In Silico Prediction of Molecular Targets
Similarly, a thorough literature review did not yield any published research on the in silico prediction of molecular targets for this compound. There are no available studies that have employed computational methods such as reverse docking, pharmacophore modeling, or other virtual screening techniques to identify potential protein targets for this specific compound. Consequently, a data table of predicted molecular targets and the corresponding computational methods used for their prediction cannot be provided.
Reactivity and Mechanistic Studies of 6 Chloro N 4 Fluorophenyl Pyridin 2 Amine
Nucleophilic Substitution Reactions
Substitution at the Pyridine (B92270) Ring
The pyridine ring in 6-chloro-N-(4-fluorophenyl)pyridin-2-amine is activated towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the electronegative nitrogen atom withdraws electron density from the ring, facilitating the attack of nucleophiles. uoanbar.edu.iqstackexchange.com In this specific molecule, the chlorine atom at the C6 position represents a good leaving group, making this site particularly susceptible to substitution.
The 2-amino group (-NH-(4-fluorophenyl)) is a strong electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, in 2-aminopyridines, the reactivity is a subject of debate and can be influenced by reaction conditions. guidechem.com Despite the presence of the activating amino group, the inherent electron deficiency of the pyridine ring and the presence of a good leaving group (Cl) at an activated position (C6) suggest that nucleophilic substitution at this position is a feasible and important reaction pathway.
Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates. For instance, the reaction with various amines would lead to the corresponding 6-amino-N-(4-fluorophenyl)pyridin-2-amine derivatives. The general mechanism for this SNAr reaction involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion. stackexchange.comresearchgate.net
The relative reactivity of the 6-chloro position is enhanced by the electron-withdrawing nature of the pyridine nitrogen. Studies on related 2-chloropyridine (B119429) derivatives have shown that the rate of nucleophilic substitution is influenced by the electronic nature of other substituents on the ring. researchgate.net
Table 1: Predicted Nucleophilic Substitution Reactions at the Pyridine Ring
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Amine | R₂NH | 6-(dialkylamino)-N-(4-fluorophenyl)pyridin-2-amine |
| Alkoxide | RONa | 6-alkoxy-N-(4-fluorophenyl)pyridin-2-amine |
| Thiolate | RSNa | 6-(alkylthio)-N-(4-fluorophenyl)pyridin-2-amine |
Electrophilic Aromatic Substitution on Pyridine and Fluorophenyl Rings
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom, which also gets protonated in the acidic conditions often used for EAS, further deactivating the ring. uoanbar.edu.iqrsc.org However, the substituents on the ring play a crucial role in directing and influencing the feasibility of such reactions. The 2-amino group is a strong activating group and an ortho-, para-director. The 6-chloro group is a deactivating group but is also an ortho-, para-director. unizin.orglibretexts.orglibretexts.org
Considering the directing effects of the substituents on the pyridine ring of this compound:
The 2-amino group strongly directs electrophiles to the ortho (C3) and para (C5) positions.
The 6-chloro group directs to the ortho (C5) position.
Therefore, the C5 position is the most likely site for electrophilic attack, being activated by the amino group and directed by both substituents. The C3 position is also a potential site, though perhaps less favored.
On the N-(4-fluorophenyl) ring , the reactivity towards EAS is governed by the interplay between the activating N-pyridin-2-ylamino group and the deactivating but ortho-, para-directing fluorine atom.
The amino linkage (-NH-) is a strong activating group and directs electrophiles to the ortho (C2' and C6') and para (C4') positions relative to the nitrogen.
The fluorine atom is a deactivating group but directs ortho (C3' and C5') and para (C2' and C6' relative to the fluorine) which is the same as ortho to the amino linkage.
Given that the para position is occupied by the fluorine atom, electrophilic substitution would be directed to the positions ortho to the amino group (C2' and C6'). The fluorine atom, although deactivating, will also direct to these positions. Therefore, electrophilic attack on the fluorophenyl ring is most likely to occur at the C2' and C6' positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Aromatic Ring | Most Probable Position(s) of Attack | Directing Influence |
|---|---|---|
| Pyridine | C5 | Activated by 2-amino group, directed by 2-amino and 6-chloro groups |
| Pyridine | C3 | Activated and directed by 2-amino group |
| N-(4-fluorophenyl) | C2', C6' | Activated and directed by the amino linkage |
Oxidation and Reduction Pathways
The functional groups within this compound offer sites for both oxidation and reduction reactions.
Oxidation: The secondary amine linkage is susceptible to oxidation. Oxidation of arylamines can lead to a variety of products, including nitro compounds, depending on the oxidizing agent and reaction conditions. mdpi.comlibretexts.org For instance, treatment with a strong oxidizing agent like a peroxy acid could potentially oxidize the amino group. The pyridine nitrogen can also be oxidized to an N-oxide using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). nih.gov Pyridine N-oxides are often more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine.
Reduction: The chloro group on the pyridine ring can be removed via hydrodehalogenation. This can be achieved through catalytic hydrogenation, for example, using a palladium catalyst and a hydrogen source. This reaction would yield N-(4-fluorophenyl)pyridin-2-amine. It is also possible to reduce the pyridine ring itself to a piperidine (B6355638) ring under more forcing hydrogenation conditions, though this would be a more challenging transformation.
Table 3: Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent Example | Potential Product(s) |
|---|---|---|
| Oxidation | m-CPBA | This compound N-oxide |
| Reduction (Hydrodehalogenation) | H₂, Pd/C | N-(4-fluorophenyl)pyridin-2-amine |
Further Metal-Catalyzed Coupling Reactions
The chlorine atom on the pyridine ring and the N-H bond of the secondary amine make this compound an excellent substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.
Buchwald-Hartwig Amination: The chlorine at the C6 position can be substituted with a variety of amines through the Buchwald-Hartwig amination. wikipedia.orgnih.gov This palladium-catalyzed reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines at the C6 position. This would provide access to a library of 6-amino-N-(4-fluorophenyl)pyridin-2-amine derivatives.
Suzuki Coupling: The C6-chloro group can also participate in Suzuki coupling reactions. nih.gov This palladium-catalyzed reaction with a boronic acid or ester would form a new carbon-carbon bond at the C6 position, allowing for the introduction of aryl, heteroaryl, or alkyl groups. This is a valuable method for the synthesis of more complex derivatives.
Other Coupling Reactions: Other palladium-catalyzed reactions such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Stille (coupling with organostannanes) could also be envisaged at the C6 position, further expanding the synthetic utility of this compound.
Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Predicted Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Xantphos, NaOtBu | 6-(R₂N)-N-(4-fluorophenyl)pyridin-2-amine |
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 6-R-N-(4-fluorophenyl)pyridin-2-amine |
Reaction Kinetics and Thermodynamics
Kinetics: The rates of nucleophilic substitution reactions at the pyridine ring are expected to be influenced by several factors:
Nucleophile: The nature of the nucleophile (its concentration, nucleophilicity, and steric bulk) will significantly affect the reaction rate.
Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic species without strongly solvating the anionic nucleophile, thus increasing its reactivity.
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.
Catalysis: Lewis acids can be used to catalyze nucleophilic substitution on pyridines by coordinating to the nitrogen atom and further increasing the ring's electrophilicity. bath.ac.uk
For electrophilic aromatic substitution , the reaction rates will be highly dependent on the nature of the electrophile and the reaction conditions. The strong activating effect of the amino group is expected to lead to faster reaction rates compared to unsubstituted pyridine.
Thermodynamics: The thermodynamics of reactions involving this compound will be governed by the changes in enthalpy and entropy. For instance, in hydrogenation reactions , the conversion of the aromatic pyridine ring to a saturated piperidine ring is an exothermic process. The enthalpy of hydrogenation for pyridine is a known value, and while substituents will alter this, it provides a baseline for the expected thermodynamics. researchgate.net The Gibbs free energy of reaction will determine the position of equilibrium and the feasibility of a given transformation under specific conditions.
Chemoselectivity and Regioselectivity in Synthetic Transformations of this compound
The reactivity of this compound is characterized by the presence of several potential reaction sites, primarily the chloro-substituent at the C6 position and the secondary amine linking the fluorophenyl group to the pyridine ring. The pyridine nitrogen atom significantly influences the electronic properties of the ring, making the C2 and C6 positions susceptible to nucleophilic attack. Understanding the chemoselectivity and regioselectivity of this compound is crucial for its effective utilization in the synthesis of more complex molecules.
In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C6 position is the principal leaving group. The pyridine ring is activated towards nucleophilic attack at the C2 and C6 positions due to the electron-withdrawing nature of the ring nitrogen. The position of substitution is often governed by the stability of the Meisenheimer intermediate. For pyridine derivatives, nucleophilic substitution generally occurs at the C2/C6 or C4 positions. youtube.com In the case of this compound, the C6 position is highly activated for substitution.
The regioselectivity of amination reactions on similar dichloropyrimidine systems has been shown to strongly favor the C4 position over the C2 position. acs.org This preference is attributed to the formation of a more stable para-quinoid Meisenheimer intermediate compared to the ortho-quinoid intermediate formed during C2 substitution. acs.org While the target molecule is a pyridine, similar electronic arguments can be made. The electron-withdrawing effect of the nitro group in 2,6-dichloro-3-nitropyridine, for instance, directs nucleophilic attack to the ortho and para positions. stackexchange.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also key transformations for functionalizing chloro-substituted pyridines. acs.orgresearchgate.netnih.gov The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. nih.gov For related 3-halo-2-aminopyridines, specific phosphine (B1218219) ligands have been shown to be effective in promoting C-N cross-coupling. nih.gov In the context of this compound, palladium-catalyzed reactions would be expected to occur selectively at the C-Cl bond.
The chemoselectivity of these transformations is evident when considering the potential for reaction at the N-H bond of the secondary amine. Under basic conditions typical for many SNAr and cross-coupling reactions, deprotonation of the amine could occur. However, the C-Cl bond is generally more reactive towards the desired substitution or coupling, especially with carefully chosen reaction conditions.
Below are illustrative tables detailing the expected regioselectivity in common synthetic transformations, based on the reactivity of analogous compounds.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Reagent/Conditions | Expected Major Product | Rationale |
| Alkoxide (e.g., NaOMe) | MeOH, reflux | 6-methoxy-N-(4-fluorophenyl)pyridin-2-amine | The C6 position is activated for nucleophilic attack. |
| Primary Amine (e.g., R-NH₂) | Base (e.g., K₂CO₃), solvent (e.g., DMF) | 6-(alkylamino)-N-(4-fluorophenyl)pyridin-2-amine | The chlorine at C6 is a good leaving group in SNAr reactions. |
| Secondary Amine (e.g., R₂NH) | Base (e.g., K₂CO₃), solvent (e.g., DMF) | 6-(dialkylamino)-N-(4-fluorophenyl)pyridin-2-amine | Similar to primary amines, substitution occurs at the C6 position. |
Table 2: Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Expected Major Product | Rationale |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 6-aryl-N-(4-fluorophenyl)pyridin-2-amine | Selective C-C bond formation at the C-Cl bond. |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | Pd₂(dba)₃, BINAP, NaOtBu | 6-(amino)-N-(4-fluorophenyl)pyridin-2-amine | Selective C-N bond formation at the C-Cl bond. |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-alkynyl-N-(4-fluorophenyl)pyridin-2-amine | Selective C-C bond formation at the C-Cl bond. |
Coordination Chemistry of 6 Chloro N 4 Fluorophenyl Pyridin 2 Amine
Ligand Properties and Metal Ion Coordination
The ligand 6-chloro-N-(4-fluorophenyl)pyridin-2-amine possesses two potential donor sites for coordination to a metal ion: the nitrogen atom of the pyridine (B92270) ring and the exocyclic amino nitrogen. This allows for several possible coordination modes. The ligand can act as a monodentate ligand, coordinating through the more basic pyridine nitrogen atom. Alternatively, it can function as a bidentate chelating ligand, forming a stable five-membered ring by coordinating through both the pyridine and the amino nitrogen atoms. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
The electronic properties of the substituents on the pyridine and phenyl rings play a crucial role in the ligand's coordination behavior. The chlorine atom at the 6-position of the pyridine ring is an electron-withdrawing group, which decreases the basicity of the pyridine nitrogen, potentially influencing its donor strength. On the N-phenyl ring, the fluorine atom at the 4-position is also electron-withdrawing, which can affect the electron density on the exocyclic amino nitrogen.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate (N-pyridine) | The ligand binds to the metal center only through the nitrogen atom of the pyridine ring. | Rh(III), Ir(III) |
| Bidentate (N,N'-chelate) | The ligand coordinates to the metal center through both the pyridine nitrogen and the exocyclic amino nitrogen, forming a five-membered chelate ring. | Pd(II), Pt(II), Cu(II) |
| Bridging | The ligand bridges two metal centers, with each nitrogen atom coordinating to a different metal. | - |
Synthesis and Characterization of Metal Complexes
For instance, palladium(II) complexes, which are of significant interest for catalysis, could be prepared by reacting this compound with a palladium(II) salt, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in a solvent like acetonitrile, dichloromethane, or toluene (B28343). The stoichiometry of the reactants would be controlled to favor the formation of either mono- or bis-ligand complexes.
The characterization of these hypothetical metal complexes would rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the coordination of the ligand to the metal center. Upon coordination, shifts in the resonance signals of the pyridine and phenyl protons and carbons are expected.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-H bonds in the IR spectrum would provide evidence of coordination.
Table 2: Hypothetical Characterization Data for a Palladium(II) Complex
| Complex | Formula | ¹H NMR (δ, ppm) (Pyridine Protons) | IR (ν, cm⁻¹) (C=N stretch) |
| L | C₁₁H₈ClFN₂ | 7.5-8.2 | 1610 |
| [Pd(L)₂Cl₂] | C₂₂H₁₆Cl₄F₂N₄Pd | 7.8-8.5 (downfield shift) | 1595 (shift to lower frequency) |
Where L = this compound
Potential Applications in Catalysis
Palladium complexes bearing N-donor ligands, particularly those derived from pyridine, are well-established catalysts for a variety of cross-coupling reactions that are fundamental in organic synthesis. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds. It is therefore plausible that palladium complexes of this compound could exhibit catalytic activity in reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. sysrevpharm.org
The electronic and steric properties of the ligand would be expected to influence the catalytic performance of its metal complexes. The electron-withdrawing substituents might enhance the electrophilicity of the metal center, potentially facilitating key steps in the catalytic cycle, such as oxidative addition. The steric bulk of the N-aryl group could also play a role in promoting reductive elimination, the final step that releases the desired product.
The modular nature of the ligand, allowing for facile modification of the substituents on both the pyridine and phenyl rings, offers opportunities for fine-tuning the catalyst's activity and selectivity for specific applications. Research in this area would involve synthesizing a range of these palladium complexes and screening their catalytic efficacy in various cross-coupling reactions.
Table 3: Hypothetical Catalytic Performance in Suzuki-Miyaura Coupling
| Catalyst Precursor | Aryl Halide | Arylboronic Acid | Yield (%) |
| [Pd(L)₂Cl₂] | 4-Bromotoluene | Phenylboronic acid | 92 |
| [Pd(L)₂Cl₂] | 4-Chloroanisole | Phenylboronic acid | 85 |
Reaction Conditions: 1 mol% catalyst, K₂CO₃ as base, toluene/water, 100 °C, 12 h. L = this compound.
Applications As a Chemical Building Block and Synthetic Intermediate
Utilization in the Synthesis of Advanced Heterocyclic Systems
The bifunctional nature of 6-chloro-N-(4-fluorophenyl)pyridin-2-amine, possessing both a nucleophilic amino group and an electrophilic chloropyridine core, makes it an ideal starting material for the construction of advanced heterocyclic systems. The reactive chlorine atom can be displaced by a variety of nucleophiles, while the secondary amine can participate in cyclization reactions.
This reactivity pattern is exemplified in the synthesis of related aminopyrimidine compounds, which are known to serve as crucial intermediates in drug synthesis. nih.gov For instance, the chlorine atom in analogous 2-amino-chloropyrimidine structures can be readily substituted by S-nucleophiles, which can then be used to build more complex fused systems. biomedpharmajournal.org Similarly, the synthesis of 2-amino-6-chloropyridine, a parent structure to the title compound, is often a key step for creating substituted "quinolones".
The general strategy involves leveraging the chloro group as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. The aminopyridine moiety can then be used to construct a second or third ring. Research on analogous 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine has demonstrated its use as a precursor for new pyrimidine (B1678525) derivatives through Suzuki cross-coupling with various arylboronic acids. biomedpharmajournal.orgresearchgate.net
Table 1: Examples of Reactions on Analogous Chloro-Pyridine/Pyrimidine Scaffolds
| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 2,6-Dichloropyridine (B45657) | Hydrazine hydrate | Nucleophilic Substitution | 2-Hydrazino-6-chloropyridine | |
| 2-Hydrazino-6-chloropyridine | Hydrazine, Ra/Ni | Reduction | 2-Amino-6-chloropyridine | |
| 6-chloro-pyrimidine diamine derivative | Arylboronic acids, Pd(OAc)₂, Ph₃P, Na₂CO₃ | Suzuki Coupling | Aryl-substituted pyrimidine | biomedpharmajournal.orgresearchgate.net |
Role in Scaffold Derivatization for Pharmacologically Relevant Compounds
The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. rsc.orgnih.gov Derivatives of this compound are therefore of significant interest for the development of new pharmacologically active agents. The core structure can be modified at several positions to optimize biological activity, selectivity, and pharmacokinetic properties.
The chlorine atom at the 6-position serves as a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This allows for the exploration of the chemical space around the pyridine core to identify moieties that enhance target binding. In parallel, the N-(4-fluorophenyl)amino group can be acylated, alkylated, or incorporated into larger heterocyclic rings, further diversifying the molecular architecture.
Research on similar structures has highlighted the importance of this scaffold. For example, derivatives of 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine have been investigated as potent cytotoxic agents and tubulin polymerization inhibitors. nih.gov The synthesis of various 2-amino-4-chloropyridine (B16104) derivatives has led to compounds with significant antimicrobial activity. researchgate.net The fluorophenyl group is a particularly valuable feature, as fluorine substitution is a common strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity through specific electronic interactions. nih.gov The development of fluorinated aminopyridines, such as 3-fluoro-4-aminopyridine, for applications in detecting demyelination via positron emission tomography (PET), underscores the value of fluorinated pyridine scaffolds in diagnostics as well. researchgate.netnih.govrsc.org
Table 2: Bioactivities of Structurally Related Pyridine and Pyrimidine Derivatives
| Compound Class | Biological Activity Investigated | Key Structural Features | Reference(s) |
|---|---|---|---|
| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines | Tubulin Polymerization Inhibition, Cytotoxicity | 6-chloro-3-nitropyridin-2-amine core | nih.gov |
| Schiff bases of 2-amino-4-chloropyridine | Antimicrobial (Gram-positive and Gram-negative bacteria) | 2-amino-4-chloropyridine core | researchgate.net |
| 3-Fluoro-4-aminopyridine | Potassium Channel Blocking (for PET imaging) | Fluorinated aminopyridine | researchgate.netnih.govrsc.org |
The ability to systematically modify the this compound scaffold makes it an important platform for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Potential as a Precursor in Material Science
While the primary application of aminopyridine derivatives has been in pharmaceuticals and agrochemicals, there is emerging interest in their use in material science. researchgate.net Fluorinated aromatic compounds, in particular, are of significant interest for the development of advanced materials due to their unique electronic properties, thermal stability, and hydrophobicity. researchgate.net
The incorporation of fluorine into heterocyclic structures can influence properties such as liquid crystallinity, conductivity, and optical behavior. The pyridine nitrogen atom can be used to coordinate with metal centers to form organometallic polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and electronics.
Although specific applications of this compound in material science are not yet extensively documented, its structure suggests potential utility. The combination of a fluorinated aryl group and a pyridine ring could be exploited in the design of:
Fluorinated Polymers: The molecule could potentially be polymerized, either through reactions involving the amino group or by using the chloro-substituent in polycondensation or cross-coupling polymerization reactions. The resulting fluorinated polymers might exhibit enhanced thermal stability and specific dielectric properties.
Organic Electronics: Pyridine-containing molecules are used in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of the title compound, modulated by the chloro and fluoro substituents, could make it a candidate building block for new organic semiconductors or charge-transport materials.
Coordination Polymers and MOFs: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions. nih.gov This could allow for the self-assembly of ordered, porous structures with potential applications in catalysis or chemical sensing.
Further research is required to explore and establish the role of this compound as a precursor in material science.
Biological Target Interaction Mechanisms
Receptor Binding and Signaling Pathway Modulation
While the primary association of the aminopyridine scaffold is with enzyme inhibition, related structures have been investigated for their ability to interact with cell surface receptors. For example, structure-activity relationship (SAR) studies on 6-chloro-1-phenylbenzazepines, which share the chloro- and phenyl-substituents, have led to the identification of new Dopamine D1 Receptor antagonists. mdpi.comcuny.edu This suggests that the structural elements of 6-chloro-N-(4-fluorophenyl)pyridin-2-amine could potentially interact with G-protein coupled receptors (GPCRs). However, without direct experimental evidence, the specific receptor binding profile and its impact on signaling pathways for this compound remain speculative.
Structure-Based Drug Design Principles Applied to the Compound Scaffold
The N-phenylpyridin-2-amine scaffold is considered a "privileged structure" in drug design, particularly for developing kinase inhibitors. nih.govnih.gov The application of structure-based design principles allows for the rational modification of this core to achieve desired biological activity.
The 2-Aminopyridine (B139424) Core: As established, this unit serves as the anchor, forming critical hydrogen bonds with the kinase hinge region. acs.orgnih.gov Its small, planar nature makes it an ideal starting point for fragment-based drug design and subsequent elaboration.
The N-(4-fluorophenyl) Group: This moiety typically projects into a hydrophobic region of the enzyme's active site. The phenyl ring can engage in favorable pi-stacking or hydrophobic interactions. The fluorine atom at the para-position is a common modification in medicinal chemistry for several reasons:
It can increase binding affinity through favorable polar interactions.
It often improves metabolic stability by blocking a potential site of oxidative metabolism.
Its small size and electronic properties can enhance potency without adding significant bulk. Studies on various kinase inhibitors have utilized the 4-fluorophenyl group to achieve potent inhibition. nih.gov
The 6-chloro Substituent: Halogen atoms, such as chlorine, on the pyridine (B92270) ring play a significant role in fine-tuning the inhibitor's properties. The chlorine at the 6-position can influence the compound's activity by:
Modulating Electronics: The electron-withdrawing nature of chlorine can affect the pKa of the pyridine nitrogen, potentially influencing the strength of the hydrogen bond with the kinase hinge.
Steric Interactions: The chlorine atom can occupy a small hydrophobic pocket adjacent to the hinge, contributing to binding affinity and selectivity. SAR studies on related quinolinone and benzazepine derivatives show that a 6-chloro group can be critical for biological activity. mdpi.comnih.gov
The combination of these three structural components results in a molecule predisposed to interact with the ATP-binding sites of protein kinases, with each part playing a distinct role in the binding, potency, and selectivity profile.
| Molecular Component | Design Principle / Role | Common Interactions |
| 2-Aminopyridine Scaffold | Hinge-binding anchor | Hydrogen bonds with kinase hinge backbone |
| N-(4-fluorophenyl) Group | Occupies hydrophobic pocket, enhances metabolic stability | Hydrophobic interactions, pi-stacking, polar contacts (fluorine) |
| 6-chloro Substituent | Modulates electronic properties, fills small pockets, enhances selectivity | Hydrophobic and van der Waals interactions |
Conclusion and Future Research Directions
Summary of Key Academic Research Findings
Direct academic studies focusing exclusively on 6-chloro-N-(4-fluorophenyl)pyridin-2-amine are limited. However, the broader class of 2-aminopyridine (B139424) derivatives has been the subject of significant academic investigation. These compounds are recognized as important precursors for the synthesis of a variety of heterocyclic systems. researchgate.netnih.gov Research has demonstrated that the 2-aminopyridine scaffold is a versatile building block for constructing more complex molecules, including those with potential biological activity. nih.govresearchgate.net The presence of halogen substituents, such as the chloro group at the 6-position, provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.netacs.org The introduction of a fluorine atom, as seen in the 4-fluorophenyl moiety, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. nih.govsci-hub.boxresearchgate.net Therefore, while specific data on the target compound is scarce, the collective academic research on its constituent parts suggests it is a promising scaffold for further investigation.
Unexplored Reactivity and Synthetic Opportunities
The structure of this compound presents several opportunities for exploring novel reactivity and synthetic transformations. The chloro-substituent at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, which remains a largely unexplored area for this specific molecule. Additionally, the secondary amine linkage and the pyridine (B92270) nitrogen offer sites for further derivatization and cyclization reactions.
Table 1: Potential Unexplored Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Products | Rationale |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | 6-Aryl-N-(4-fluorophenyl)pyridin-2-amines | The chloro group at the 6-position is susceptible to palladium-catalyzed C-C bond formation, allowing for the introduction of diverse aryl or heteroaryl substituents. acs.orgresearchgate.net |
| Buchwald-Hartwig Amination | Primary or secondary amines, Pd catalyst, base | 6-(Amino)-N-(4-fluorophenyl)pyridin-2-amines | The chloro group can be displaced by various amines to introduce new nitrogen-containing functionalities. acs.orgnih.gov |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 6-Alkynyl-N-(4-fluorophenyl)pyridin-2-amines | This reaction would enable the introduction of carbon-carbon triple bonds, which are versatile functional groups for further transformations. nih.gov |
| N-Alkylation/N-Arylation | Alkyl or aryl halides, base | N-Alkyl/Aryl-6-chloro-N-(4-fluorophenyl)pyridin-2-amines | The secondary amine can be further substituted to explore structure-activity relationships. |
| Cyclization Reactions | Bifunctional electrophiles | Fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines) | The 2-aminopyridine moiety is a well-known precursor for the synthesis of various fused bicyclic heterocycles which are of interest in medicinal chemistry. researchgate.netnih.gov |
These potential reactions highlight the versatility of this compound as a scaffold for generating a library of novel compounds for further academic and applied research.
Potential for Novel Academic Research Avenues and Applications
The structural features of this compound suggest several promising directions for future academic research and potential applications. The aminopyridine core is a common feature in many biologically active compounds, and the presence of both chlorine and fluorine atoms provides opportunities for tuning the electronic and steric properties of derivatives.
Table 2: Potential Research Avenues and Applications
| Research Area | Rationale | Potential Applications |
| Medicinal Chemistry | The 2-aminopyridine scaffold is a "privileged" structure found in numerous FDA-approved drugs. researchgate.net Fluorination is a key strategy to enhance drug-like properties. nih.govsci-hub.box | Development of novel kinase inhibitors, antibacterial researchgate.net, or antiviral agents. The compound could also be explored for its potential in treating neglected tropical diseases. tandfonline.com |
| Materials Science | Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The substituents on the pyridine ring can be tailored to control the properties of the resulting materials. | Design of novel luminescent materials, sensors, or catalysts. The fluorine and chlorine atoms could influence the packing and electronic properties of materials. |
| Agrochemicals | Many commercial pesticides and herbicides contain halogenated pyridine rings. The specific substitution pattern of the target compound could lead to novel agrochemical candidates. | Development of new insecticides, fungicides, or herbicides with potentially improved efficacy and environmental profiles. |
| Synthetic Methodology | The compound can serve as a versatile starting material for developing new synthetic methods, particularly in the area of C-H activation and late-stage functionalization. | Exploration of novel catalytic cycles and reaction pathways for the efficient synthesis of complex heterocyclic molecules. |
Q & A
Q. How should contradictory bioactivity data from different assay conditions be reconciled for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
